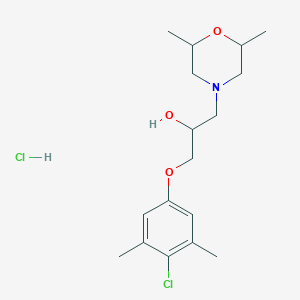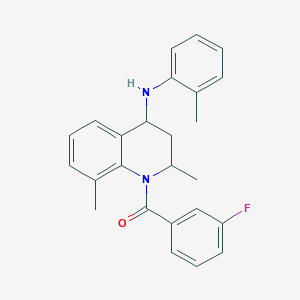![molecular formula C23H25ClN2O B5120462 2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)
2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of CPOP is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, CPOP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In bacteria and viruses, CPOP has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and DNA replication.
Biochemical and physiological effects
CPOP has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, CPOP has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In bacteria and viruses, CPOP has been shown to inhibit cell growth and replication, leading to a decrease in bacterial and viral load. In organic electronics, CPOP has been shown to improve the efficiency and stability of OLEDs and OPVs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPOP in lab experiments is its versatility, as it can be used in a range of applications, from materials science to biomedical research. Additionally, CPOP is relatively easy to synthesize and has a high yield using the method described above. However, one limitation of using CPOP in lab experiments is its relatively low solubility in common solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the research and development of CPOP. In materials science, CPOP can be used as a building block for the synthesis of novel polymers and liquid crystals with improved properties. In organic electronics, CPOP can be further optimized as a hole-transporting material for OLEDs and OPVs, with the goal of improving device efficiency and stability. In biomedical research, CPOP can be further investigated as a potential anticancer agent, as well as its ability to inhibit the growth of bacteria and viruses. Additionally, the synthesis method of CPOP can be further optimized to improve yield and scalability.
Méthodes De Synthèse
The synthesis of CPOP involves the reaction of 2-chlorobenzoic acid with 4-(4-propylcyclohexyl)benzene-1,3-diamine in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with sodium azide and copper(I) iodide to yield the final product. The yield of CPOP using this method is approximately 60%.
Applications De Recherche Scientifique
CPOP has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, CPOP has been used as a building block for the synthesis of novel polymers and liquid crystals. In organic electronics, CPOP has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In biomedical research, CPOP has been investigated for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and viruses.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c1-2-5-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22-25-26-23(27-22)20-6-3-4-7-21(20)24/h3-4,6-7,12-17H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNXZGJCLORRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5120386.png)
![2-butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5120396.png)
![8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5120409.png)
![6-[4-(2-methoxybenzyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5120414.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B5120425.png)
![N-methyl-N-{[1-(2-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5120437.png)

![2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid](/img/structure/B5120441.png)
![2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120460.png)


![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120475.png)
![3-methyl-N-[3-(4-morpholinyl)propyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5120476.png)